

Review of early-phase clinical trials involving AZD-5069

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Compound of Interest

Compound Name: AZD-5069

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An In-depth Technical Review of Early-Phase Clinical Trials Involving **AZD-5069**

Audience: Researchers, scientists, and drug development professionals.

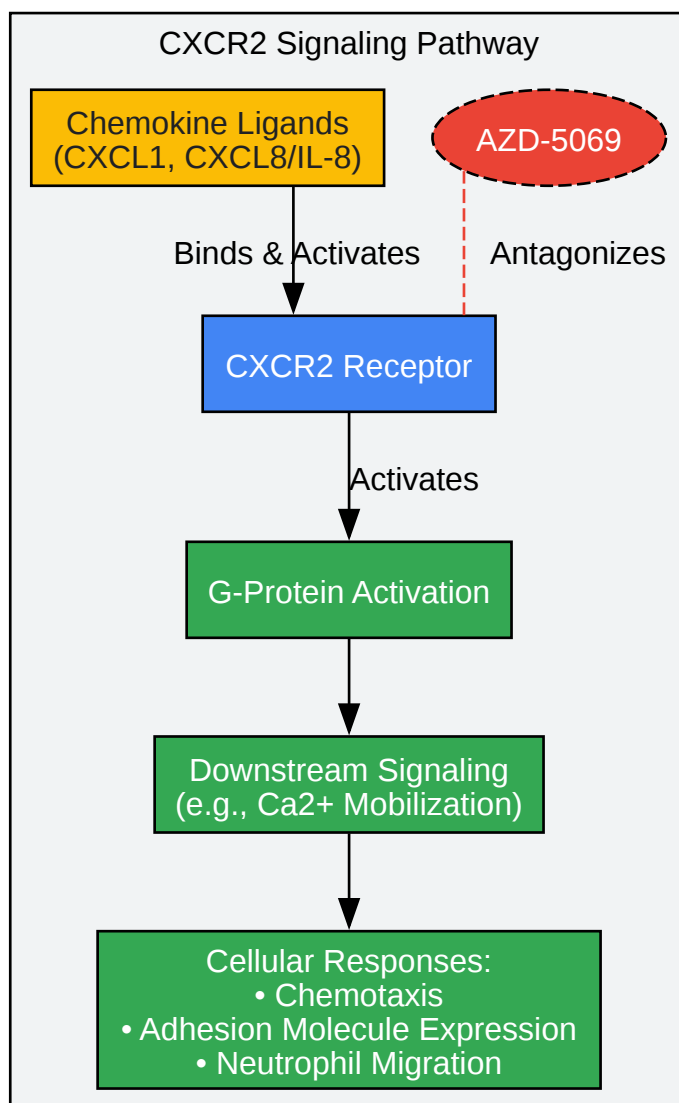
Executive Summary

AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the CXCR2 chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a key mediator in the recruitment of neutrophils to sites of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. [1] This technical guide provides a comprehensive review of the early-phase clinical trial data for **AZD-5069**, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this compound.

Mechanism of Action

AZD-5069 functions by directly binding to the CXCR2 receptor, a G protein-coupled receptor, and inhibiting its activation by chemokine ligands such as CXCL1 and CXCL8 (IL-8).[1][3] This blockade prevents downstream signaling cascades that are crucial for neutrophil chemotaxis, adhesion, and migration from the bloodstream into tissues.[1][3] By inhibiting neutrophil recruitment, **AZD-5069** has the potential to mitigate inflammation and neutrophil-mediated tissue damage.[1] In preclinical oncology models, this mechanism has also been shown to potentially inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][4] **AZD-**

5069 is a potent antagonist with a pIC₅₀ value of 8.8 for inhibiting CXCL8 binding to human CXCR2.[5] It is characterized as a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][5]



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Caption: AZD-5069 antagonism of the CXCR2 signaling pathway.

Clinical Pharmacology: Pharmacokinetics (PK)

The pharmacokinetic profile of **AZD-5069** has been characterized in eight Phase I studies involving 240 healthy volunteers.[6][7] The compound exhibits predictable, linear pharmacokinetics suitable for twice-daily oral administration.[6][7]

Table 1: Summary of AZD-5069 Pharmacokinetic Parameters in Healthy Volunteers

Parameter	Value / Observation	Citation
Absorption (Tmax)	Rapidly absorbed; ~2 hours to reach peak concentration (fasting).	[6][7]
Half-Life (t _{1/2})	Initial: ~4 hours; Terminal: ~11 hours.	[6][7]
Dosing Regimen	Half-life data supports twice-daily (BID) administration.	[6][7]
Steady State	Achieved within 2-3 days of repeated dosing.	[6][7]
Accumulation	Minimal accumulation (~1.1-fold) with twice-daily dosing.	[6][7]
Dose Proportionality	Systemic exposure (AUC) is approximately proportional to the dose.	[6][7]
Food Effect	A high-fat meal reduced C _{max} by 50% but did not change total exposure (AUC).	[6][7]
Variability	Low intra-subject variability (AUC: 3-11%); Moderate inter-subject variability (AUC: 29-64%).	[6][7]
Metabolism	Primarily mediated by CYP3A4 and CYP2C9.	[6]
Drug Interaction	Co-administration with ketoconazole (strong CYP3A4 inhibitor) increased AZD-5069 AUC by 2.1-fold and C _{max} by 1.6-fold.	[7][8]
Special Populations	Elderly subjects had 39% higher AUC. Japanese	[6][7]

subjects had similar or slightly higher exposure than Caucasians.

Excretion

Less than 5% of the dose is excreted as the parent drug in urine. [\[6\]](#)[\[7\]](#)

Clinical Pharmacology: Pharmacodynamics (PD)

The primary pharmacodynamic effect of **AZD-5069** is a dose-dependent, reversible reduction in circulating and tissue-level neutrophils, consistent with its mechanism of action.

Table 2: Summary of AZD-5069 Pharmacodynamic Effects

Population	Dose Regimen	Key Pharmacodynamic Finding	Citation
Healthy Volunteers	Single dose \geq 5.45 mg	Reversible reduction in blood neutrophil counts.	[8]
Bronchiectasis Patients	80 mg BID for 28 days	69% reduction in absolute sputum neutrophil count vs. placebo.	[9]
Severe Asthma Patients	45 mg BID for up to 12 months	Sustained ~25% reduction in blood neutrophils.	[8]
COPD Patients	50-80 mg BID for 4 weeks	13-40% average decrease in blood neutrophil counts from baseline.	[10]
Healthy Volunteers	100 mg BID	Significant increase in serum concentrations of CXCR2 ligands IL-8 and GRO α .	[11]
Healthy Volunteers	Dose-ranging	Target engagement confirmed via ex vivo GRO- α induced CD11b expression assay.	[8]

Early-Phase Clinical Safety and Tolerability

Across multiple early-phase trials in both healthy volunteers and patient populations, **AZD-5069** has been generally well-tolerated. The most consistent safety finding is a reduction in neutrophil counts, an expected consequence of its pharmacology.

Table 3: Summary of Safety and Tolerability in Early-Phase Trials

Population	N	Dose Regimen	Key Safety Findings	Citation
Healthy Volunteers	214	Single doses up to 200 mg; Multiple doses up to 100 mg BID for 6.5 days	Well tolerated; No clinically significant adverse effects observed.	[8]
Severe Asthma	640	5, 15, or 45 mg BID for 6-12 months	Generally well tolerated. Most common adverse event was nasopharyngitis.	[12]
Moderate-to-Severe COPD	87	50 mg or 80 mg BID for 4 weeks	Well tolerated. No increase in infection rates vs. placebo. 4 patients discontinued due to decreased neutrophil count.	[10]
Bronchiectasis	52	80 mg BID for 28 days	Well tolerated. Similar number of infections/exacerbations vs. placebo, but led to more discontinuations in the AZD-5069 group (4 vs. 0).	[9]

Summary of Key Early-Phase Clinical Trials

A number of Phase I and II trials have investigated **AZD-5069** across various indications, from inflammatory diseases to oncology.

Table 4: Overview of Selected Early-Phase AZD-5069 Clinical Trials

ClinicalTrials.gov ID	Phase	Population / Indication	Key Objective(s)	Citation
NCT00953888, NCT01051505, etc. (8 trials)	I	Healthy Volunteers	Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses.	[6][7]
NCT01480739	I	Healthy Volunteers	Neutrophil Function Study.	[13]
NCT01233232	IIa	Moderate-to-Severe COPD	Evaluate safety and tolerability over 4 weeks.	[10]
NCT01704495	IIb	Uncontrolled Severe Asthma	Evaluate efficacy (exacerbation rate) and safety.	[12]
N/A	IIa	Bronchiectasis	Evaluate effect on sputum neutrophil counts, safety, and tolerability.	[9]
Eudract: 2016-003141-28	I/II	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Assess safety and determine the appropriate dose in combination with enzalutamide.	[4]
NCT02499328	Ib/II	Advanced Solid Tumors / Head & Neck Squamous Cell Carcinoma	Evaluate safety and efficacy in combination with durvalumab.	[14]

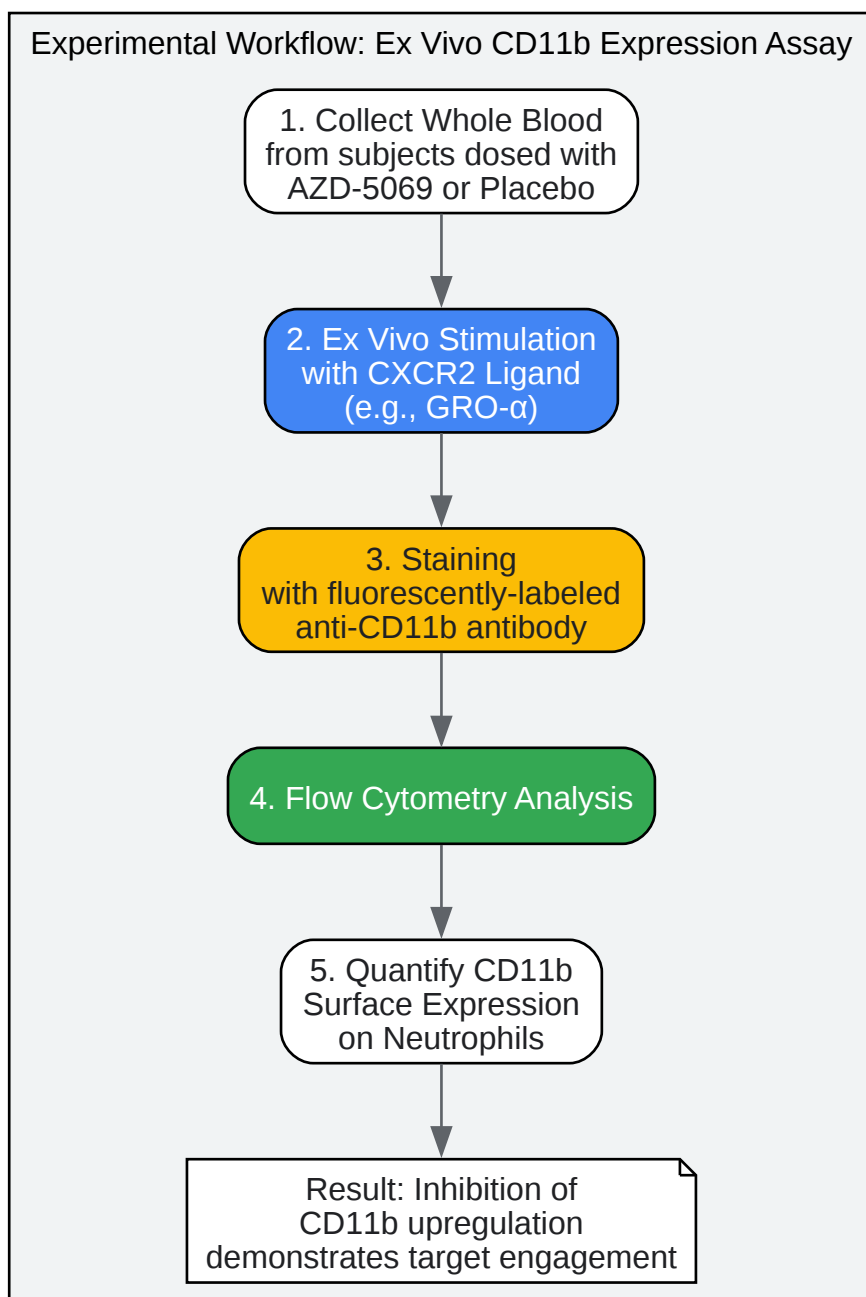
Experimental Protocols & Methodologies

Pharmacokinetic Analysis

Across the Phase I studies, pharmacokinetic parameters for **AZD-5069** were evaluated using standard non-compartmental analysis (NCA) methods on plasma concentration-time data.[7]

Ex Vivo Whole Blood Assay for Target Engagement

Target engagement and receptor coverage were demonstrated using an ex vivo whole blood assay measuring the expression of the adhesion molecule CD11b on neutrophils in response to a CXCR2 ligand.[8]



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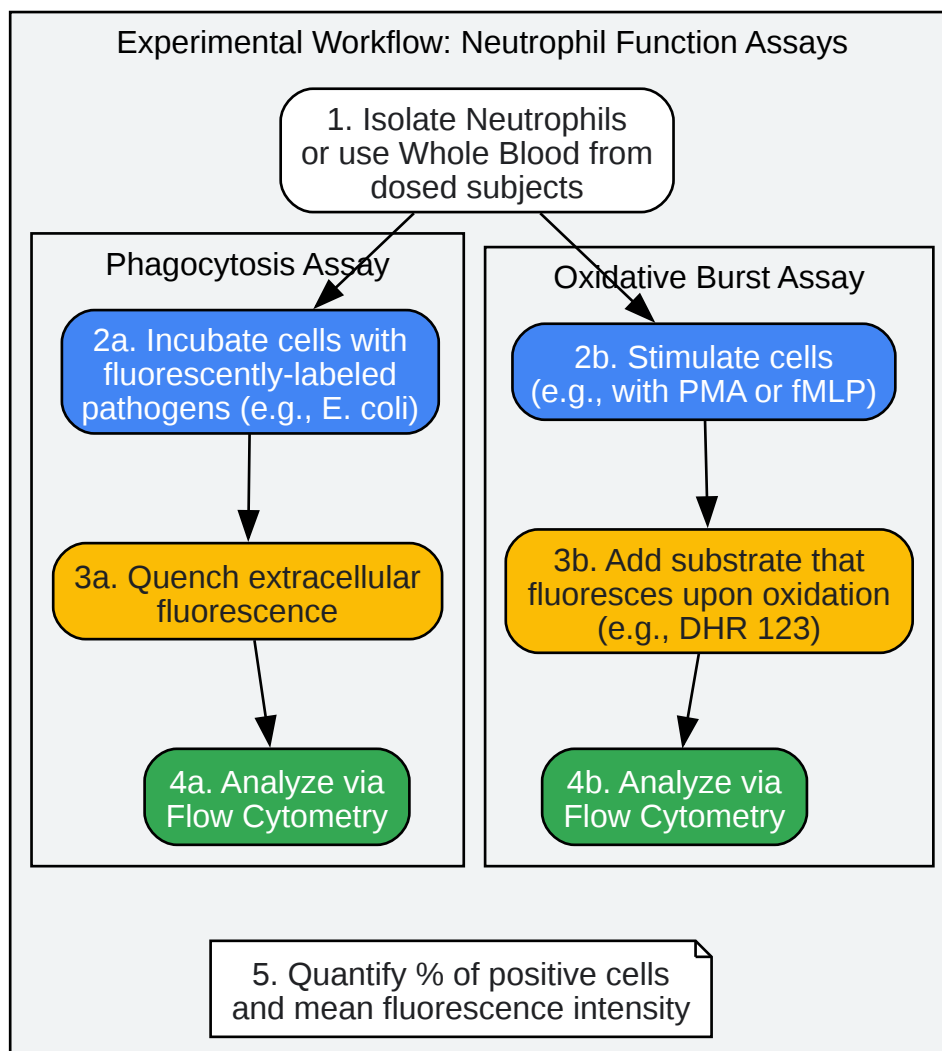
Caption: Workflow for assessing **AZD-5069** target engagement in whole blood.

Neutrophil Function Assays

To ensure that CXCR2 antagonism did not compromise essential host defense mechanisms, key neutrophil functions were assessed. These studies confirmed that while **AZD-5069** reduced

neutrophil counts, it did not impair the phagocytic or oxidative capacity of the remaining cells.

[11][15]



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